molecular formula C24H27N5OS B2580044 N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1207015-70-0

N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2580044
CAS No.: 1207015-70-0
M. Wt: 433.57
InChI Key: GRQIKXKXTSNHAZ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring and a sulfanyl-linked acetamide group.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-18-5-3-7-20(15-18)25-23(30)17-31-24-10-9-22(26-27-24)29-13-11-28(12-14-29)21-8-4-6-19(2)16-21/h3-10,15-16H,11-14,17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQIKXKXTSNHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones, which can be further modified to introduce the piperazine and sulfanylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Variations

The compound shares a scaffold with several analogs documented in the evidence, differing primarily in substituent groups and heterocyclic arrangements. Below is a comparative analysis:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C24H27N5OS2* ~469.63 Not reported 3-methylphenyl (piperazine and acetamide), pyridazine-sulfanyl linkage
N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k) C30H30N6O2S 538.67 92–94 4-Methoxybenzyl (piperazine), imidazothiazole-acetamide
N-(3-methylphenyl)-2-([5-(3-toluidino)-1,3,4-thiadiazol-2-yl]sulfanyl)acetamide C19H19N5OS2 397.51 Not reported 3-Toluidino-thiadiazole, sulfanyl linkage
N-(3-methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide C17H10F4N2OS 366.34 Not reported Phenylethenesulfonyl-piperazine (electron-withdrawing group)
AMG628 (from ) C27H26F4N6O2S 582.60 Not reported Trifluoromethyl, fluorophenyl-ethyl, pyrimidine core

*Estimated based on structural similarity to analogs in .

Key Observations:

Core Heterocycles :

  • The target compound’s pyridazine core contrasts with imidazothiazole (5k) or pyrimidine (AMG628) in analogs, which may alter electronic properties and binding affinities.
  • Sulfanyl (-S-) linkages (target compound, ) vs. sulfonyl (-SO2-) groups () influence electron density and metabolic stability. Sulfonyl groups are more polar and resistant to oxidation compared to sulfanyl .

Halogenated substituents (e.g., Cl in 5l, F in AMG628) are associated with increased binding affinity and metabolic stability but may introduce toxicity risks.

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~469.63) is lower than 5k (538.67) , suggesting better solubility. However, the absence of polar groups (e.g., methoxy in 5k) may limit aqueous solubility.

Hypothetical Pharmacological Implications

  • Piperazine Motif : The piperazine ring in the target compound and analogs (e.g., 5k, AMG628) is often linked to serotonin or dopamine receptor modulation . The 3-methylphenyl group may favor σ-receptor interactions, as seen in structurally related antipsychotics.
  • Sulfanyl vs. Sulfonyl Linkages : Sulfanyl groups (target compound, ) are prone to oxidation, which could shorten half-life compared to sulfonyl-containing analogs (). However, this may also enable prodrug strategies.
  • Thiadiazole vs.

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